Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Overview
Description
Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is a chemical compound known for its anthraquinonic nature. It is primarily used as a biological stain, particularly for staining nuclei in histological and hematological studies . This compound is also known by its synonym, Nuclear Fast Red .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate involves the sulfonation of 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions to ensure the proper introduction of the sulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthraquinone structure.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed as a biological stain for visualizing cell structures, particularly nuclei.
Medicine: Utilized in histological studies to examine tissue samples.
Mechanism of Action
The mechanism of action of Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate involves its interaction with biological molecules. The compound binds to nucleic acids and proteins, allowing for the visualization of cell structures under a microscope. The anthraquinonic structure facilitates this binding through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate: Similar in structure but with sodium as the counterion.
Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.
Methyl Red sodium salt: A pH indicator dye with a different application but similar anthraquinone structure
Uniqueness
Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is unique due to its specific staining properties and its ability to bind selectively to nucleic acids and proteins. This makes it particularly valuable in histological and hematological studies .
Properties
CAS No. |
84100-73-2 |
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Molecular Formula |
C14H8KNO7S |
Molecular Weight |
373.38 g/mol |
IUPAC Name |
potassium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H9NO7S.K/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1 |
InChI Key |
CGUUGSDXCLITKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[K+] |
Origin of Product |
United States |
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